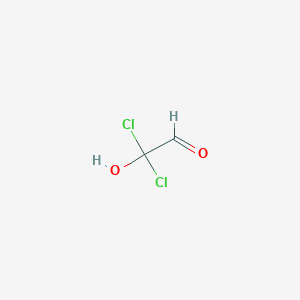
4-Formyl-2-methoxyphenyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxyphenyl dodecanoate is an organic compound with the molecular formula C20H30O4 It is a derivative of vanillin, a well-known flavoring agent, and is characterized by the presence of a formyl group, a methoxy group, and a dodecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl dodecanoate typically involves the esterification of 4-formyl-2-methoxyphenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as the use of dimethyl carbonate as a solvent, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methoxyphenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl dodecanoate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl dodecanoate.
Substitution: Various substituted phenyl dodecanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxyphenyl dodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent due to its ability to form Schiff base nanoparticles with chitosan, which
Propiedades
Número CAS |
918153-26-1 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) dodecanoate |
InChI |
InChI=1S/C20H30O4/c1-3-4-5-6-7-8-9-10-11-12-20(22)24-18-14-13-17(16-21)15-19(18)23-2/h13-16H,3-12H2,1-2H3 |
Clave InChI |
YPTBHYSUTFWFKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
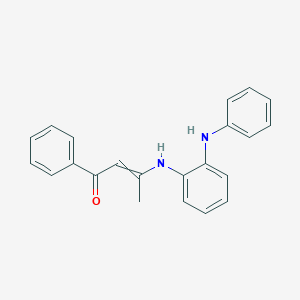
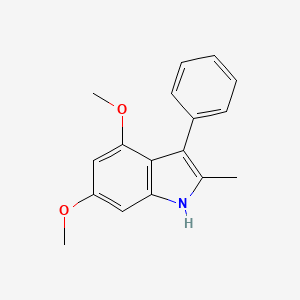
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
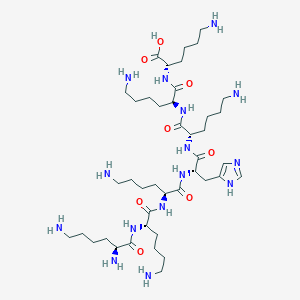
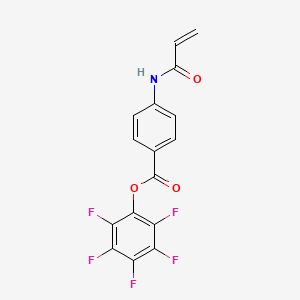
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
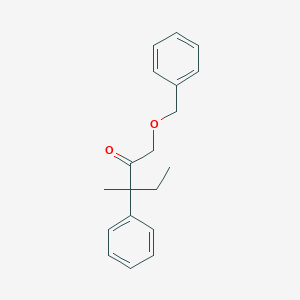
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
